molecular formula C16H22N2O3S B466547 N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide CAS No. 458554-46-6

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide

Cat. No. B466547
CAS RN: 458554-46-6
M. Wt: 322.4g/mol
InChI Key: ZGEHAWINSWBHBM-UHFFFAOYSA-N
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Description

“N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide” is a chemical compound with the molecular formula C16H22N2O3S . It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide” is defined by its molecular formula C16H22N2O3S . The InChI Code for this compound is 1S/C16H22N2O3S .


Physical And Chemical Properties Analysis

The molecular weight of “N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide” is 322.42248 . More detailed physical and chemical properties are not available in the sources I found.

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-8-10-18(11-9-12)22(20,21)15-6-4-14(5-7-15)17-16(19)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHAWINSWBHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322833
Record name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide

CAS RN

458554-46-6
Record name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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